
Panacyl bromide
Overview
Description
Panacyl bromide, also known as 2-bromo-1-phenylethanone, is an organic compound with the chemical formula C8H7BrO. This colorless solid is a powerful lachrymator, meaning it can cause tearing and irritation of the eyes. It is a useful precursor to other organic compounds and has been utilized in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Panacyl bromide is typically prepared by the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a catalyst, resulting in the formation of this compound and hydrogen bromide as a byproduct . The reaction can be represented as follows:
C6H5C(O)CH3+Br2→C6H5C(O)CH2Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Panacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Reduction: this compound can be reduced to 2-phenylethanol using reducing agents like lithium aluminum hydride.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups, forming various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.
Condensation Reactions: Reagents like malononitrile and ethyl acetoacetate are used in the presence of bases like sodium ethoxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenylethanones.
Reduction: 2-Phenylethanol.
Condensation Reactions: Various heterocyclic compounds, such as imidazoles and oxazoles.
Scientific Research Applications
Panacyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein modifications.
Medicine: It is utilized in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: this compound is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Panacyl bromide involves its reactivity as an electrophile. The bromine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions. In biological systems, this compound can modify proteins by reacting with nucleophilic amino acid residues, leading to changes in protein function and activity .
Comparison with Similar Compounds
- Phenacyl chloride (2-chloro-1-phenylethanone)
- Phenacyl iodide (2-iodo-1-phenylethanone)
- Benzyl bromide (bromomethylbenzene)
- Benzoyl bromide (bromobenzoyl chloride)
Biological Activity
Panacyl bromide, a compound derived from phenacyl bromide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by recent research findings and case studies.
Synthesis of this compound
This compound is synthesized through the reaction of phenacyl bromide with various nucleophiles, often leading to the formation of thiazole-linked hybrids. The process typically involves the use of catalysts such as tetrabutylammonium hexafluorophosphate (Bu4NPF6) to enhance yields and reaction rates.
Key Reaction Conditions:
- Reagents : Phenacyl bromide and thioamides/thiourea.
- Catalyst : Tetrabutylammonium hexafluorophosphate.
- Reaction Time : Approximately 17 minutes at room temperature.
- Yield : High yields of thiazole derivatives are obtained, indicating efficient synthesis methods .
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing significant potential in several therapeutic areas:
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole-linked hybrids derived from this compound. For instance, compounds synthesized from phenacyl bromides demonstrated potent inhibitory effects on cancer cell lines, particularly against MCF-7 (breast cancer) and WM266.4 (melanoma) cells.
Antimicrobial Activity
This compound derivatives also exhibit notable antimicrobial properties. One study reported that specific thiazole hybrids showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound derivatives. For example:
- Anticancer Screening : A series of synthesized compounds were evaluated for their anticancer effects using in vitro assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib.
- Molecular Docking Studies : Computational studies have been employed to predict binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies support the observed biological activities and provide insights into structure–activity relationships (SAR).
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Panacyl bromide in laboratory settings?
this compound is typically synthesized via bromination of acetylated precursors in solvents such as carbon disulfide, acetic acid, or ether . Key considerations include solvent choice (e.g., ether’s role in minimizing side reactions) and stoichiometric control to avoid over-bromination. Reaction progress can be monitored using TLC or GC-MS. Post-synthesis purification often involves recrystallization or column chromatography to isolate high-purity product.
Q. How can researchers ensure safe handling of this compound given its reactivity?
Safety protocols mandate full personal protective equipment (PPE), including chemical-resistant gloves and respirators with appropriate filters (e.g., EN 143-compliant for particulates/gases) . Work should be conducted in a fume hood with technical ventilation. Contaminated clothing must be decontaminated before reuse, and spills neutralized with inert absorbents.
Q. What analytical techniques are recommended for characterizing this compound derivatives?
Fluorometric detection via high-pressure liquid chromatography (HPLC) is effective for analyzing derivatives like phenacyl esters . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and mass spectrometry (MS) provide structural confirmation, while X-ray crystallography resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting literature data on this compound’s physical properties be resolved?
Discrepancies in reported properties (e.g., melting point, solubility) often arise from variations in measurement techniques or impurities. Researchers should:
- Cross-validate data using multiple methods (e.g., differential scanning calorimetry for melting points).
- Report experimental conditions (e.g., solvent purity, heating rates) to enable replication .
- Consult primary sources over aggregated databases to trace methodological origins .
Q. What experimental designs mitigate decomposition risks during this compound reactions?
Advanced strategies include:
- Conducting reactions under inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Using low-temperature bromination (-10°C to 0°C) to control exothermic side reactions.
- Employing stabilizers like hydroquinone to inhibit radical-mediated degradation .
Q. How can this compound’s role in synthesizing bioactive compounds be optimized?
In drug development, this compound serves as a key intermediate for alkylation or esterification. Methodological optimizations include:
- Catalytic approaches (e.g., phase-transfer catalysts) to enhance reaction efficiency.
- Microfluidic reactors for precise control of reaction kinetics and scalability.
- Computational modeling (DFT) to predict reactivity with target nucleophiles .
Q. Data Contradiction and Reproducibility
Q. Why do bromide concentration assays yield variable results in this compound studies?
Variations often stem from analytical methodology shifts (e.g., ion chromatography vs. colorimetric assays). Researchers should:
- Standardize calibration curves using certified reference materials.
- Account for matrix effects (e.g., organic solvents interfering with ion-selective electrodes) .
Q. How can researchers address gaps in this compound’s physicochemical data?
Systematic studies are needed to fill missing parameters (e.g., log P, vapor pressure). Collaborative efforts via open-access platforms (e.g., PubChem, ChemSpider) can aggregate data from replicated experiments, prioritizing transparency in measurement protocols .
Q. Tables for Comparative Analysis
Table 1: Synthesis Solvents and Yields for this compound
Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Carbon disulfide | 25 | 78 | 99.2 | |
Ether | 0–5 | 85 | 98.5 | |
Acetic acid | 30 | 65 | 97.8 |
Table 2: Reported Physical Properties of this compound
Property | Reported Value | Method Used | Data Gap Identified |
---|---|---|---|
Melting point | 51–112°C | DSC | Range too broad |
Water solubility | Insoluble | Gravimetric | pH dependence? |
Log P (octanol/water) | N/A | - | Requires study |
Q. Methodological Recommendations
- Reproducibility: Document all experimental variables (e.g., humidity, solvent batch) in supplemental materials per journal guidelines .
- Ethical Reporting: Disclose conflicts of interest and funding sources, aligning with Clinical Trial Regulations .
- Peer Review: Address reviewer critiques by revising manuscripts, not response letters, to maintain transparency .
Properties
IUPAC Name |
[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHFBODVCCJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241433 | |
Record name | Panacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94345-04-7 | |
Record name | Panacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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